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8-Azaxanthine

Enzymology Purine Metabolism Structural Biology

Researchers requiring consistent urate oxidase inhibition face a critical challenge: xanthine and other purine analogs cannot substitute for 8-azaxanthine due to fundamentally different tautomeric equilibria, electronic structures, and active-site recognition profiles. • Validated competitive inhibitor of urate oxidase (EC 1.7.3.3) with multiple PDB entries (1UOX, 1R51, 1VAY) confirming stable active-site occupancy without catalytic turnover. • pH-dependent fluorescence emission (~420 nm, 95% HPLC purity ensures reproducible dose-response relationships across kinetic studies. Supplied as anhydrous solid; shipped ambient with certificate of analysis.

Molecular Formula C4H3N5O2
Molecular Weight 153.1 g/mol
CAS No. 103939-01-1
Cat. No. B028436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaxanthine
CAS103939-01-1
Synonymsmethanochondroitin
Molecular FormulaC4H3N5O2
Molecular Weight153.1 g/mol
Structural Identifiers
SMILESC12=NNNC1=NC(=O)NC2=O
InChIInChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
InChIKeyKVGVQTOQSNJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaxanthine Key Differentiators for Procurement


8-Azaxanthine (CAS 103939-01-1) is a triazolopyrimidine and a nitrogen-containing analog of the natural purine xanthine, characterized by the replacement of the C-8 carbon in the imidazole ring with a nitrogen atom to form a 1,2,3-triazole ring fused to a pyrimidinedione core . This single-atom substitution fundamentally alters the compound‘s photophysical, electronic, and molecular recognition properties compared to its parent xanthine scaffold and other purine analogs [1]. With a molecular formula of C₄H₃N₅O₂ and a molecular weight of 153.1 g/mol, 8-azaxanthine exhibits an estimated logP of approximately -1.2, indicating high hydrophilicity and predicted water solubility around 39.4 mg/mL at 25°C [2]. The compound is a competitive inhibitor of urate oxidase (uricase), with its binding mode validated by multiple high-resolution X-ray crystal structures [3]. These foundational characteristics establish 8-azaxanthine as a structurally distinct chemical tool that cannot be assumed interchangeable with xanthine or other purine analogs in experimental contexts.

Why 8-Azaxanthine Is Not Interchangeable


Generic substitution of 8-azaxanthine with xanthine or other in-class purine analogs is invalid because the C-8 nitrogen replacement fundamentally alters three critical properties: (1) tautomeric equilibrium—8-azaxanthine exists predominantly as the 1H-tautomer rather than the 3H-tautomer typical of xanthine, affecting hydrogen-bonding networks and molecular recognition ; (2) electronic structure—the triazole ring introduces distinct π-electron distribution, altering the HOMO-LUMO gap and resulting in unique absorption and fluorescence emission characteristics not shared by xanthine, theophylline, or caffeine [1]; and (3) enzyme inhibition specificity—while 8-azaxanthine acts as a competitive inhibitor of urate oxidase, unmodified xanthine functions as a substrate for xanthine oxidase/dehydrogenase, and methylxanthines such as caffeine and theophylline primarily target adenosine receptors rather than urate oxidase [2]. Furthermore, crystallographic evidence demonstrates that 8-azaxanthine engages specific active-site residues in urate oxidase via the triazole nitrogen atoms in a binding pose that cannot be replicated by the carbon-containing imidazole ring of xanthine [3]. These non-interchangeable properties necessitate precise compound selection based on the specific molecular interaction being investigated.

8-Azaxanthine: Quantified Differentiation Evidence


Urate Oxidase Inhibition vs. Xanthine

8-Azaxanthine functions as a competitive inhibitor of urate oxidase (uricase), whereas xanthine does not inhibit this enzyme. Crystallographic analysis at 2.24 Å resolution confirms that 8-azaxanthine occupies the active site of urate oxidase with a binding mode distinct from that of the natural substrate uric acid [1]. In contrast, xanthine is not reported as a urate oxidase inhibitor; its primary metabolic role is as a substrate for xanthine oxidase/dehydrogenase, with typical Km values ranging from 5-50 µM depending on enzyme source [2]. This functional divergence—inhibition versus substrate activity—constitutes a binary differentiation that renders the compounds non-interchangeable for urate oxidase studies.

Enzymology Purine Metabolism Structural Biology

Adenosine A₁ Receptor Selectivity vs. Caffeine

The 7-cyclopentyl-1,3-dimethyl-8-azaxanthine derivative demonstrates 3-fold greater potency than caffeine at adenosine A₁ receptors, while exhibiting 6-fold lower activity at A₂ receptors [1]. This selectivity profile contrasts with caffeine, which acts as a non-selective adenosine receptor antagonist with roughly equipotent activity across A₁ and A₂A subtypes (Ki values ~10-30 µM) [2]. Furthermore, the 7-cyclohexyl-1,3-dimethyl-8-azaxanthine derivative shows enhanced potency at A₂ receptors relative to caffeine, demonstrating that substitution at the 7-position enables tunable receptor subtype selectivity [1]. This differentiation is pharmacologically meaningful: the 8-azaxanthine scaffold permits receptor subtype selectivity not achievable with the unmodified caffeine scaffold.

Adenosine Receptor Pharmacology GPCR Antagonists Medicinal Chemistry

Intrinsic Fluorescence for Label-Free Detection

8-Azaxanthine exhibits pH-dependent fluorescence emission, with strong emission centered at approximately 420 nm below pH 6, whereas it is virtually non-fluorescent in neutral aqueous medium [1]. In contrast, the parent compound xanthine shows negligible intrinsic fluorescence across all pH ranges, requiring derivatization or coupling to fluorophores for fluorescence-based detection [2]. This property is not merely qualitative—it enables direct, label-free monitoring of 8-azaxanthine in enzyme assays and binding studies without the need for extrinsic fluorescent tags. Additionally, the dual fluorescence emission observed in 8-azaxanthine arises from excited-state proton transfer (ESPT) processes, a photophysical phenomenon absent in xanthine [3].

Fluorescence Spectroscopy Analytical Chemistry Enzyme Assays

In Vitro vs. In Vivo Uricase Inhibition

Both 8-azaxanthine and 8-azahypoxanthine act as competitive inhibitors of uricase, but with distinct in vitro versus in vivo activity profiles. 8-Azaxanthine is a relatively strong inhibitor both in vitro and in vivo, whereas 8-azahypoxanthine demonstrates strong in vivo inhibition but is not a potent inhibitor in vitro [1]. This discrepancy suggests differential metabolic stability, membrane permeability, or off-target effects between the two compounds. The structural distinction—8-azaxanthine contains two carbonyl groups at positions 2 and 6 (2,6-dione), while 8-azahypoxanthine lacks the 2-carbonyl (6-one only)—underlies these pharmacological differences. For in vitro enzymology studies requiring consistent inhibition across experimental conditions, 8-azaxanthine provides more predictable activity.

In Vivo Pharmacology Enzyme Inhibition Purine Analogs

Spectroscopic Differentiation from Theophylline

TD-DFT calculations reveal that 8-azaxanthine exhibits red-shifted excitation spectra relative to absorption in aqueous medium, with qualitative agreement between computational predictions and experimental measurements [1]. The HOMO-LUMO energy gap of 8-azaxanthine differs significantly from that of theophylline (1,3-dimethylxanthine) due to the nitrogen substitution at position 8, which alters π-electron delocalization across the fused ring system [1]. UV absorption and fluorescence spectra of the neutral forms of 8-azaxanthine and 8-azatheophylline (1,3-dimethyl-8-azaxanthine) show distinct spectral signatures in acidified aqueous solutions, enabling spectroscopic differentiation between these structurally similar compounds [2]. These spectral distinctions are not merely academic—they provide a practical basis for compound identity verification and purity assessment in quality control workflows.

Spectroscopy Photophysics Analytical Detection

Antitumor Potency Compared to Ribosyl Derivative

In vitro antitumor evaluation against U937 human histiocytic lymphoma cells using the MTT assay demonstrates that the nucleoside derivative 3-β-D-ribofuranosyl-8-azaxanthine (compound 2) exhibits an IC₅₀ of 0.06 µmol/mL, whereas the parent 8-azaxanthine (compound 1) shows an IC₅₀ of 0.33 µmol/mL [1]. This represents a 5.5-fold difference in potency attributable solely to ribosylation at the N-3 position. Additional comparative data show that the monophosphate derivative (compound 3) achieves an IC₅₀ of 0.25 µmol/mL, while the 3-pyridinylcarbonyl monophosphate derivative (compound 4) yields an IC₅₀ of 0.33 µmol/mL, identical to the parent compound [1]. These quantitative structure-activity relationships demonstrate that the 8-azaxanthine core scaffold can be derivatized to modulate potency, but the parent compound itself possesses measurable intrinsic activity that serves as a baseline for analog development.

Antitumor Activity Cell-Based Assays Nucleoside Analogs

8-Azaxanthine Research & Application Scenarios


Urate Oxidase Crystallography

8-Azaxanthine is the ligand of choice for high-resolution X-ray crystallographic studies of urate oxidase (uricase) active site architecture. Multiple PDB entries (1VAY at 2.24 Å; 1UOX; 1R51) validate its utility as a competitive inhibitor that stably occupies the enzyme active site [1]. Unlike the natural substrate uric acid, which undergoes catalytic turnover, 8-azaxanthine binds without oxidation, enabling static structural determination of inhibitor-enzyme complexes. This application is uniquely suited to 8-azaxanthine and cannot be performed with xanthine (which does not inhibit urate oxidase) or with 8-azahypoxanthine (which shows weaker in vitro inhibition). The compound's triazole ring nitrogen atoms participate in specific hydrogen-bonding interactions within the active site that are essential for stabilization of the inhibitor complex.

In Vitro Urate Oxidase Inhibition Assays

For in vitro enzymology studies of urate oxidase (EC 1.7.3.3) requiring consistent and predictable inhibition across assay conditions, 8-azaxanthine is the validated competitive inhibitor of choice [1]. It demonstrates strong inhibition both in vitro and in vivo, in contrast to 8-azahypoxanthine, which shows strong in vivo but weak in vitro activity [2]. This consistency makes 8-azaxanthine the preferred compound for kinetic studies, inhibitor screening campaigns, and assay development where reproducible dose-response relationships are critical. The compound has been characterized as a competitive inhibitor with respect to the natural substrate uric acid in multiple enzyme sources including Bacillus fastidiosus and Aspergillus flavus.

Adenosine A₁ Receptor Antagonism

The 8-azaxanthine scaffold, specifically the 7-cyclopentyl-1,3-dimethyl derivative, provides A₁-selective adenosine receptor antagonism with 3-fold higher potency than caffeine at A₁ receptors and 6-fold lower activity at A₂ receptors [1]. This selectivity profile is not achievable with unmodified methylxanthines such as caffeine or theophylline, which act as non-selective antagonists. This application is relevant for pharmacological studies requiring dissection of A₁-mediated versus A₂-mediated signaling pathways, as well as for the development of subtype-selective tool compounds. The Ki value of 0.46 nM for a related 8-azaxanthine derivative at the adenosine A₁ receptor underscores the scaffold's potential for high-affinity ligand development [2].

Label-Free Fluorescence Detection

8-Azaxanthine's pH-dependent fluorescence emission (strong emission at ~420 nm below pH 6) enables direct, label-free detection in enzyme assays, binding studies, and analytical workflows [1]. This property is unique among purine analogs; xanthine, caffeine, and theophylline lack intrinsic fluorescence suitable for sensitive detection without derivatization. The dual fluorescence emission arising from excited-state proton transfer (ESPT) provides additional spectroscopic handles for studying proton transfer dynamics and microenvironment effects [2]. Applications include real-time monitoring of urate oxidase inhibition assays, fluorescence-based quantification in biological matrices, and development of pH-sensitive fluorescent probes.

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